2-Methyl-1-(pyridin-2-yl)propan-2-amine
Description
2-Methyl-1-(pyridin-2-yl)propan-2-amine (CAS: 52568-28-2), also abbreviated as PIP in catalytic chemistry , is a tertiary amine featuring a pyridin-2-yl substituent and a geminal dimethyl group. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol and a density of 0.980 g/mL at 25°C . The compound is a colorless to pale yellow liquid with 95% purity and is primarily utilized in organic synthesis and catalysis. Notably, PIP has demonstrated efficacy as a directing group in cobalt-catalyzed C–H functionalization reactions .
Properties
CAS No. |
566156-01-2 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-methyl-1-pyridin-2-ylpropan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,10)7-8-5-3-4-6-11-8/h3-6H,7,10H2,1-2H3 |
InChI Key |
BDJDYPNPNAFBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Pyridin-2-yl)propan-2-one
The ketone intermediate can be prepared via Friedel-Crafts acylation , though pyridine’s electron-deficient nature complicates electrophilic substitution. Alternative routes include:
-
Grignard Reaction : Reaction of 2-pyridylmagnesium bromide with acetone yields 2-(pyridin-2-yl)propan-2-ol, which is oxidized to the ketone using Jones reagent (CrO3/H2SO4).
-
Malondiimidate-Diketene Condensation : Adapting methods from pyrimidine derivatives, dimethyl malondiimidate reacts with diketene in aromatic solvents (e.g., toluene) at 80°C to form 1-(pyridin-2-yl)propan-2-one. While this protocol is documented for pyrimidines, analogous conditions may apply to pyridine systems with adjustments to solvent polarity and temperature.
Reductive Amination
The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. This method typically achieves moderate yields (50–70%) due to competing side reactions, such as over-alkylation.
Alkylation of 2-Aminopyridine
Direct alkylation of 2-aminopyridine with a tertiary alkyl halide represents a straightforward approach. For example, 2-bromo-2-methylpropane (tert-butyl bromide) reacts with 2-aminopyridine in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at 80°C.
Reaction Mechanism and Challenges
-
SN2 Mechanism : The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide.
-
Steric Hindrance : Bulky tert-butyl groups impede the reaction, often resulting in low yields (<30%).
-
Side Reactions : Competing elimination (E2) or polymerization of the alkyl halide may occur.
Optimization strategies include using polar aprotic solvents (e.g., DMSO) and phase-transfer catalysts to enhance reactivity.
Grignard Reaction Followed by Amination
This two-step method leverages the nucleophilicity of Grignard reagents to construct the carbon skeleton before introducing the amine group.
Step 1: Formation of the Alcohol Intermediate
2-Pyridylmagnesium bromide reacts with acetone to form 2-(pyridin-2-yl)propan-2-ol. The reaction occurs in dry tetrahydrofuran (THF) under nitrogen at 0°C, yielding the tertiary alcohol in ~85% yield.
Step 2: Conversion to Amine
The alcohol is converted to the amine via a Curtius rearrangement or Hofmann degradation , though these methods are less common due to harsh conditions. A more practical approach involves Mitsunobu reaction with phthalimide, followed by hydrazinolysis to release the primary amine, which is subsequently methylated.
Adaptation of Malondiimidate-Diketene Protocol
Drawing from patent US20040242877, which details the synthesis of pyrimidine-based propan-2-ones, this method can be modified for pyridine systems:
Key Steps
-
Malondiimidate Preparation : Dimethyl malondiimidate is synthesized from malononitrile and methanol under acidic conditions.
-
Condensation with Diketene : The malondiimidate reacts with diketene in toluene at 80°C to form 1-(pyridin-2-yl)propan-2-one.
-
Reductive Amination : As described in Section 1, the ketone is converted to the amine.
Challenges in Pyridine Systems
Pyridine’s lower reactivity compared to pyrimidine necessitates higher temperatures (100–120°C) and longer reaction times. Catalyst screening (e.g., Lewis acids like ZnCl2) may improve yields.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability | Key Limitations |
|---|---|---|---|---|
| Reductive Amination | 50–70 | Moderate | High | Ketone synthesis requires multiple steps |
| Alkylation | <30 | Low | Low | Steric hindrance reduces yield |
| Grignard-Amination | 60–80 | High | Moderate | Multi-step, costly reagents |
| Malondiimidate Adaptation | 40–60 | High | High | Requires pyridine-specific optimization |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, tetrahydrofuran (THF).
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Disorders
Research indicates that 2-Methyl-1-(pyridin-2-yl)propan-2-amine may have therapeutic potential in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests it could be effective in conditions such as depression and anxiety. Studies have shown that compounds with similar structures can interact with serotonin and dopamine receptors, which are crucial for mood regulation.
Case Study: Binding Affinity Studies
A study focused on the binding affinity of this compound to various neurotransmitter receptors demonstrated significant interactions that could lead to pharmacological effects. This research is critical for understanding how this compound can influence physiological processes and its potential use in therapies for neurological disorders.
2. Bronchodilator Development
The compound has also been explored in the context of developing beta-adrenergic receptor stimulants, particularly for treating bronchial asthma and chronic obstructive pulmonary disease (COPD). Its structural similarity to known beta-agonists suggests it could function effectively in this capacity.
Case Study: Synthesis of Beta-Adrenergic Agonists
A patent outlines a synthetic method for producing 2-methyl isophthalic acid-substituted phenyl-2-propylamine compounds, which are derivatives of this compound. These derivatives have shown promise as long-acting beta agonists (LABAs), which are essential in managing asthma symptoms . The synthesis method described improves yield and avoids toxic reagents, showcasing the compound's industrial relevance.
Organic Synthesis Applications
1. Building Block for Pharmaceutical Compounds
The compound serves as a versatile building block in organic synthesis, particularly in creating complex pharmaceutical agents. Its unique structure allows for various chemical modifications that can lead to new therapeutic agents.
Table 1: Common Reactions Involving this compound
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Halides or alkoxides | Aprotic solvents, elevated temperatures |
This table summarizes key reactions that utilize this compound as a substrate, highlighting its versatility in synthetic chemistry.
The biological activity of this compound is linked to its interactions with biological receptors through mechanisms such as hydrogen bonding and π–π stacking due to the presence of the pyridine ring. These interactions are crucial for its potential therapeutic applications.
Research Findings: Interaction Studies
Recent studies have explored the interaction mechanisms of this compound with various biological targets, revealing insights into how it may influence receptor activity and subsequent physiological responses . Such findings are essential for guiding future research on its therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereoisomers
Enantiomeric Variants
- (R)-2-Methyl-1-(pyridin-2-yl)propan-1-amine (CAS: 144852-18-6) and (S)-enantiomer (CAS: 1965305-37-6) are stereoisomers differing in the configuration of the chiral center.
Heterocyclic Substitutions
- 2-Methyl-1-morpholinopropan-2-amine (CAS: 6105-75-5): Replaces the pyridinyl group with a morpholine ring, introducing an oxygen atom.
- 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine (CAS: 1339102-21-4): Features a seven-membered oxazepane ring, increasing steric bulk and modulating solubility compared to PIP .
Aromatic Ring Modifications
Physicochemical and Spectroscopic Properties
Research Findings and Key Contrasts
- Catalytic Efficiency : PIP’s moderate yield in cobalt catalysis suggests it balances electronic and steric properties better than bulkier or less basic analogues .
- Fluorescence Quenching : PIP’s reaction with 1,6-pyrenedione highlights its unique electronic profile, as fluorescence is absent compared to primary amines .
- Stereochemical Impact : Enantiomeric variants (R/S) of PIP derivatives could unlock applications in asymmetric synthesis, though further studies are needed .
Biological Activity
2-Methyl-1-(pyridin-2-yl)propan-2-amine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring that is integral to its interaction with various biological targets, including receptors and enzymes. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN, and it typically exists as a dihydrochloride salt, enhancing its solubility in water. The structure includes a branched aliphatic amine attached to a pyridine ring, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily linked to its ability to modulate the activity of specific molecular targets. The compound can engage in interactions such as hydrogen bonding and π–π stacking due to the presence of the aromatic pyridine ring. These interactions can influence various physiological processes, making it a candidate for therapeutic applications.
Neurotransmitter Interaction
Research indicates that this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its structural characteristics allow it to bind effectively to certain receptors, which could modulate neurotransmitter release or receptor sensitivity.
Antiproliferative Activity
A study examining various pyridine derivatives found that certain modifications could enhance antiproliferative activity against cancer cell lines. For instance, compounds with specific functional groups showed improved efficacy in inhibiting cell growth, indicating that this compound could share similar properties .
| Compound | IC Value (μM) | Notable Activity |
|---|---|---|
| 2-Methyl-1-(pyridin-2-yl)propan-2-amines | TBD | Potential antiproliferative effects |
| Pyridine derivatives | 0.0046 - 9.0 | Varied anticancer activities |
Case Studies
- Neurotransmitter Modulation : In preclinical studies, derivatives similar to 2-Methyl-1-(pyridin-2-yl)propan-2-amines were evaluated for their ability to modulate neurotransmitter systems. The results indicated a potential for antidepressant-like effects, warranting further investigation into their therapeutic applications.
- Anticancer Research : A series of studies focused on the antiproliferative effects of pyridine derivatives revealed that modifications at specific positions on the pyridine ring significantly impacted their activity against cancer cell lines such as MDA-MB-231 and HeLa. For example, IC values were reduced significantly with certain substitutions, suggesting that 2-Methyl-1-(pyridin-2-yl)propan-2-amines may possess similar properties .
Q & A
Q. What are the key physicochemical properties of 2-Methyl-1-(pyridin-2-yl)propan-2-amine, and how do they influence experimental design?
The compound’s molecular formula (C₁₀H₁₆N₂) and molecular weight (164.25 g/mol) are critical for stoichiometric calculations. Limited data on melting/boiling points (e.g., "no data" in ) necessitate empirical determination via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Its pyridine moiety suggests potential hydrogen bonding and solubility challenges in non-polar solvents, requiring polar aprotic solvents (e.g., DMF) for reactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Use full-body protective equipment (Tyvek suits) and respiratory protection (ABEK-P2 or OV/AG/P99 filters) to mitigate inhalation risks. Avoid drainage system contamination due to unknown ecotoxicity. Stability under inert storage conditions is confirmed, but reactive byproducts must be monitored .
Q. Which spectroscopic methods are optimal for structural elucidation and purity assessment?
Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves the pyridine ring’s electronic environment and methyl group configurations. Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹). Mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .
Q. How can researchers synthesize this compound with high reproducibility?
Multi-step synthesis routes involve palladium/copper-catalyzed coupling reactions under inert atmospheres (argon/nitrogen). Solvent selection (toluene or DMF) and temperature control (60–80°C) are critical for intermediate stabilization. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .
Advanced Research Questions
Q. How do structural modifications to the pyridine ring affect the compound’s bioactivity?
Comparative studies () show that substituents like methoxy or ethyl groups at the pyridine 4-position enhance antimicrobial activity by improving membrane permeability. Steric hindrance from methyl groups (e.g., 6-methyl substitution) may reduce receptor binding efficiency in neurological targets .
Q. What strategies resolve contradictions in reported cytotoxicity data across studies?
Discrepancies arise from varying assay conditions (e.g., cell lines, exposure times). Standardize protocols using ISO 10993-5 for in vitro cytotoxicity. Cross-validate results with orthogonal methods (e.g., ATP luminescence vs. MTT assays) to distinguish true toxicity from assay artifacts .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
Density Functional Theory (DFT) calculates the pyridine ring’s electron density to predict nucleophilic attack sites. Molecular dynamics simulations assess lipid bilayer penetration, while QSAR models correlate logP values (estimated ~1.8) with blood-brain barrier permeability .
Q. What catalytic systems optimize enantioselective synthesis of chiral analogs?
Chiral ligands (e.g., BINAP) with ruthenium catalysts enable asymmetric hydrogenation of prochiral intermediates. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. highlights adamantane-based chiral building blocks as templates for stereochemical control .
Q. How does the compound interact with neuronal receptors, and what experimental models validate these mechanisms?
Radioligand binding assays (e.g., ³H-labeled compounds) quantify affinity for serotonin/dopamine transporters. Zebrafish models assess behavioral modulation, while patch-clamp electrophysiology on cortical neurons confirms ion channel modulation .
Q. What are the ethical and regulatory constraints for preclinical studies involving this compound?
The compound is not FDA-approved, and its introduction into humans/animals is prohibited. Researchers must comply with IACUC and IRB guidelines, emphasizing in vitro/ex vivo models. Material Safety Data Sheets (MSDS) must be updated with newly identified hazards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
